3,5-Dimethylbiphenyl-4-ylboronic acid

Description

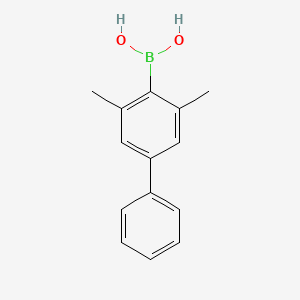

3,5-Dimethylbiphenyl-4-ylboronic acid is a boronic acid derivative featuring a biphenyl backbone with methyl groups at the 3- and 5-positions and a boronic acid (-B(OH)₂) moiety at the 4-position.

Propriétés

IUPAC Name |

(2,6-dimethyl-4-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO2/c1-10-8-13(12-6-4-3-5-7-12)9-11(2)14(10)15(16)17/h3-9,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWCSCZDKPGJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 3,5-Dimethylbiphenyl-4-ylboronic acid is the Suzuki–Miyaura (SM) coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The this compound interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway. The downstream effects of this pathway involve the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis.

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be influenced by factors such as the reaction conditions and the presence of other reagents.

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of carbon–carbon bonds. This is a crucial step in the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions of the SM coupling process, such as temperature and pH, as well as the presence of other reagents.

Activité Biologique

3,5-Dimethylbiphenyl-4-ylboronic acid (CAS: 1057654-43-9) is a boronic acid derivative notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C14H15BO2

Molecular Weight: 226.09 g/mol

IUPAC Name: (3,5-dimethyl-[1,1'-biphenyl]-4-yl)boronic acid

Purity: 95%

The compound features a biphenyl structure with two methyl groups at the 3 and 5 positions, contributing to its unique electronic properties and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Enzyme Inhibition: Boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound's boron atom allows it to form reversible covalent bonds with the hydroxyl groups of serine residues in active sites of enzymes.

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt cellular processes.

- Anticancer Activity: Research indicates that derivatives of biphenylboronic acids can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The boron atom forms a covalent bond with the active site of target enzymes, leading to a decrease in their activity. This interaction is crucial in the development of enzyme inhibitors used in therapeutic applications.

Case Study 1: Anticancer Potential

A study conducted on various boronic acid derivatives, including this compound, demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell lines .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at approximately 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study 3: Enzyme Inhibition

Research focusing on the inhibition of serine proteases showed that this compound could effectively inhibit trypsin-like enzymes with Ki values in the low micromolar range. This suggests potential applications in developing therapeutic agents targeting proteolytic diseases .

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is heavily influenced by their structural features. In the case of this compound:

- Substituent Positioning: The positioning of methyl groups at the 3 and 5 positions enhances lipophilicity and may improve membrane permeability.

- Boron Atom Reactivity: The reactivity of the boron atom is critical for enzyme inhibition; modifications to the boron moiety can significantly alter biological activity.

Summary Table of Biological Activities

Applications De Recherche Scientifique

Chemical Properties and Reactivity

The compound exhibits notable properties that facilitate its use in organic synthesis:

- Reactivity : The boronic acid group allows for participation in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.

- Solubility : Its solubility in polar solvents makes it suitable for various reaction conditions.

3.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3,5-dimethylbiphenyl-4-ylboronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

| Reaction Type | Description | Example |

|---|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds | Coupling with aryl halides to create complex molecules |

3.2. Synthesis of Pharmaceuticals

The compound has been utilized in synthesizing various pharmaceutical agents due to its ability to form stable carbon-carbon bonds. For instance:

- Anticancer Agents : Its derivatives have shown promise in developing selective inhibitors for cancer cell lines by modifying the biphenyl structure to enhance biological activity.

4.1. Anticancer Activity

A study investigated the use of this compound derivatives as potential anticancer agents targeting specific pathways involved in tumor growth. The results indicated that certain modifications to the biphenyl structure significantly increased selectivity against breast cancer cell lines (MDA-MB-453) while maintaining low toxicity to normal cells.

4.2. Development of Selective Bromodomain Inhibitors

Another application involves the use of this compound in developing selective bromodomain inhibitors, which are crucial for targeting epigenetic modifications associated with cancer progression. The 3,5-dimethylbiphenyl structure was found to effectively mimic acetylated lysines, facilitating selective binding to bromodomains and inhibiting their function.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of this compound and Analogs

Key Comparisons:

Substituent Position and Steric Effects: 3,5-Dimethylphenylboronic acid (CAS 55499-44-0) shares a high structural similarity (0.81) with the target compound but lacks the biphenyl extension. Its 3,5-methyl groups create steric hindrance, favoring coupling at the less hindered 4-position .

Electronic Effects :

- The methoxy group in 3,5-dimethyl-4-methoxyphenylboronic acid donates electrons via resonance, reducing the electrophilicity of the boron center compared to the methyl-substituted analog. This may necessitate harsher reaction conditions for cross-coupling .

- The methoxycarbonyl group in 4-Methoxycarbonyl-3,5-dimethylphenylboronic acid withdraws electrons, increasing the boronic acid's acidity and enhancing reactivity with electron-rich partners .

Functional Group Diversity :

- Fluorine substituents in (3,5-Difluoro-4-propoxyphenyl)boronic acid (CAS 2096331-43-8) enhance electrophilicity, making it suitable for couplings with electron-deficient aryl halides. The propoxy group improves solubility in polar solvents .

Biphenyl vs. Phenyl Systems :

- While direct data on the biphenyl variant is sparse, the biphenyl backbone likely enhances conjugation and stability, making it advantageous for synthesizing extended π-systems in materials chemistry.

Méthodes De Préparation

Key Steps and Conditions:

Preparation of the Aryl Halide Intermediate:

The starting material typically involves a brominated or iodinated biphenyl derivative, such as 4-bromo-2,6-dimethylbiphenyl, which can be synthesized via electrophilic aromatic substitution or halogenation of biphenyl precursors.Catalytic System:

Palladium catalysts such as palladium(II) acetate (Pd(OAc)₂), Pd₂(dba)₃, or Pd(0) complexes are employed. Ligands like triphenylphosphine or bulky trialkylphosphines (e.g., tri-tert-butylphosphine) enhance catalytic activity.Base and Solvent:

Common bases include cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate. Solvents such as dioxane, tetrahydrofuran (THF), or ethanol/water mixtures are used under reflux or elevated temperatures.Reaction Conditions:

Typically, reactions are carried out under inert atmospheres (argon or nitrogen) at temperatures ranging from 80°C to 115°C for durations from 12 to 24 hours, depending on substrate reactivity.

Representative Procedure:

A typical synthesis involves the following:

- Combine 4-bromo-2,6-dimethylbiphenyl with an excess of boronic acid derivative (e.g., methylboronic acid) in a degassed solvent such as dioxane.

- Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand.

- Introduce a base like Cs₂CO₃.

- Heat the mixture under inert atmosphere at 100–115°C for 12–24 hours.

- Purify the product via chromatography or recrystallization.

Research Findings:

- The use of electron-withdrawing groups on boronic acids, such as trifluoromethyl, enhances reactivity under these conditions, leading to higher yields.

- Multi-step protocols often involve initial protection of sensitive groups, such as amino functionalities, followed by deprotection post-coupling.

Synthesis of Boronic Acid Derivatives via Direct Hydroboration

Direct hydroboration of aromatic compounds is less common for biphenyl derivatives but can be employed using specialized reagents like borane complexes or boron hydrides under controlled conditions.

Methodology:

Reagents:

Borane-tetrahydrofuran complex (BH₃·THF) or diborane can be used to directly add boron across aromatic rings, followed by oxidation to yield boronic acids.-

- React the biphenyl precursor with borane complex at low temperature.

- Oxidize the boron intermediate with hydrogen peroxide or other oxidants to generate the boronic acid.

Limitations:

- This method often suffers from low selectivity and yields for specific positional isomers like 4-boronic acids.

- It requires careful control of reaction conditions to prevent over-reduction or side reactions.

Multi-step Synthesis via Trifluoroacetamide Intermediates

A sophisticated approach involves initial synthesis of a protected amino biphenyl derivative, followed by cross-coupling and subsequent deprotection:

Procedure:

Step 1:

Protect the amino group of 4-bromo-2,6-dimethylaniline with trifluoroacetic anhydride to form a trifluoroacetamide, preventing catalyst poisoning during coupling.Step 2:

Conduct Suzuki–Miyaura coupling with arylboronic acids under optimized conditions (e.g., Pd(0) catalysts, Cs₂CO₃, reflux in dioxane).Step 3:

Deprotect the amino group to obtain the free biphenylboronic acid.

Research Data:

| Method | Catalyst | Base | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki coupling with protected amino | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 54–81 | High yields, adaptable to various boronic acids |

| Direct hydroboration | BH₃·THF | - | - | Low | Less selective, more complex |

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Catalysts | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Suzuki–Miyaura coupling | Halogenated biphenyl + arylboronic acid | Pd(OAc)₂, Ligand | 80–115°C, inert atmosphere | 31–90% | Most versatile, widely used |

| Direct hydroboration | Biphenyl derivatives | Borane complexes | Low temperature, oxidation | Low | Less selective |

| Multi-step protected coupling | Amino biphenyl derivatives | Pd catalyst, protecting groups | Reflux, deprotection | 54–81% | Suitable for sensitive groups |

Q & A

Q. What are the common synthetic routes for 3,5-Dimethylbiphenyl-4-ylboronic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated precursors (e.g., 4-bromo-3,5-dimethylbiphenyl) with boronic acid derivatives. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.1–1 mol% loading .

- Solvent system : Aqueous/organic biphasic systems (e.g., DME/H₂O) with Na₂CO₃ as a base .

- Temperature : 80–100°C under reflux for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >95% purity .

Monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 aryl halide to boronate ester) can mitigate incomplete conversion .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boronic acid functionality (δ ~7.5–8.5 ppm for aromatic protons) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% recommended for cross-coupling) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 256.12) .

- Elemental analysis : Carbon and boron content should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in Suzuki-Miyaura couplings using this compound?

- Methodological Answer : Low yields may arise from:

- Protodeboronation : Minimize by using degassed solvents and inert atmospheres (N₂/Ar). Additives like NaHCO₃ stabilize the boronic acid .

- Steric hindrance : The 3,5-dimethyl groups may slow transmetallation. Increase reaction temperature (100–110°C) or switch to bulkier ligands (e.g., SPhos) .

- By-product formation : Monitor for homocoupling (e.g., biphenyl derivatives) via GC-MS. Reduce Pd loading to <0.5 mol% to suppress side reactions .

Q. What strategies mitigate side products in cross-coupling reactions involving this boronic acid?

- Methodological Answer :

- Pre-purification : Ensure boronic acid is free from boroxines (cyclic trimers) by drying under vacuum or azeotropic distillation with toluene .

- Ligand screening : Test bidentate ligands (dppf, XPhos) to enhance catalyst turnover and selectivity .

- Post-reaction analysis : Use preparative TLC or HPLC to isolate side products (e.g., diaryl ethers) and identify their origin via 2D NMR .

Q. How can computational modeling predict the reactivity of this compound in diverse reaction environments?

- Methodological Answer :

- DFT calculations : Simulate transition states for transmetallation steps to identify steric/electronic barriers caused by methyl groups .

- Solvent effects : Use COSMO-RS models to predict solubility and aggregation behavior in polar aprotic solvents (e.g., DMF vs. THF) .

- Docking studies : For bioconjugation applications, model interactions with biomolecules (e.g., glycoproteins) to optimize boronate ester formation .

Methodological Best Practices

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (Ar) at –20°C to inhibit oxidation. Desiccate with silica gel to prevent hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light (store in amber vials) .

- Stability testing : Perform periodic NMR checks (every 3 months) to detect boronic acid decomposition (e.g., broadened B-OH peaks) .

Q. How can researchers validate the compatibility of this boronic acid with sensitive functional groups in multicomponent reactions?

- Methodological Answer :

- Stepwise testing : Introduce reactive groups (e.g., aldehydes, amines) incrementally and monitor via in situ IR or LC-MS .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups or Boc for amines to prevent unwanted boronate complexation .

- Kinetic studies : Measure reaction rates under varying pH (4–10) to identify optimal conditions for chemoselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.